molecular formula C20H16N2O5S B5917273 4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid

4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid

Cat. No. B5917273
M. Wt: 396.4 g/mol
InChI Key: OAYXEAJWZVUKQG-UHFFFAOYSA-N
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Description

4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid, commonly known as N-(3-sulfamoyl-phenyl)-4-(3-aminophenyl) benzoic acid (SPBA), is a chemical compound that has been widely used in scientific research. SPBA is a sulfonamide-based compound that has been found to have various biochemical and physiological effects.

Mechanism of Action

4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid inhibits CA enzymes by binding to the zinc ion at the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate and hydrogen ions, which is a crucial step in various physiological processes. The inhibition of CA enzymes by 4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid leads to a decrease in the production of bicarbonate ions, which results in a decrease in the pH of the surrounding environment.
Biochemical and Physiological Effects
4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid has been found to have various biochemical and physiological effects, including the inhibition of CA enzymes, the reduction of intraocular pressure, the inhibition of tumor growth, and the prevention of bone resorption. The inhibition of CA enzymes by 4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid results in a decrease in the production of bicarbonate ions, which leads to a decrease in the pH of the surrounding environment. This decrease in pH has been found to have various physiological effects, such as the reduction of intraocular pressure and the prevention of bone resorption.

Advantages and Limitations for Lab Experiments

The use of 4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid in lab experiments has several advantages, including its ability to inhibit CA enzymes and its low toxicity. However, the use of 4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid in lab experiments also has some limitations, such as its limited solubility in water and its instability in acidic conditions.

Future Directions

4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid has shown promising results in various scientific research studies, and there are several future directions that can be explored. One possible direction is the development of 4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid analogs that have improved solubility and stability. Another direction is the investigation of the potential therapeutic effects of 4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid in the treatment of various diseases, such as glaucoma, epilepsy, and cancer. Additionally, the use of 4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid as a tool in the study of CA enzymes and their physiological functions can also be explored.
Conclusion
In conclusion, 4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid, or 4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid, is a sulfonamide-based compound that has been widely used in scientific research. 4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid has been found to have various biochemical and physiological effects, including the inhibition of CA enzymes, the reduction of intraocular pressure, the inhibition of tumor growth, and the prevention of bone resorption. The use of 4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid in lab experiments has several advantages, but also has some limitations. There are several future directions that can be explored in the study of 4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid, including the development of 4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid analogs and the investigation of its potential therapeutic effects in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid involves the reaction of 4-aminobenzoic acid with 3-anilinocarbonylphenylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent, such as dichloromethane. The product is then purified by recrystallization to obtain pure 4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid.

Scientific Research Applications

4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid has been widely used in scientific research due to its ability to inhibit carbonic anhydrase (CA) enzymes. CA enzymes are zinc-containing metalloenzymes that are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of CA enzymes has been found to have therapeutic potential in the treatment of various diseases, such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

4-[[3-(phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S/c23-19(21-16-6-2-1-3-7-16)15-5-4-8-18(13-15)28(26,27)22-17-11-9-14(10-12-17)20(24)25/h1-13,22H,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYXEAJWZVUKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Carboxyphenyl)-3-(phenylcarbamoyl)benzenesulfonamide

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